molecular formula C17H17NO4S2 B2837456 N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(3-methylphenyl)benzenesulfonamide CAS No. 327067-27-6

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(3-methylphenyl)benzenesulfonamide

Cat. No.: B2837456
CAS No.: 327067-27-6
M. Wt: 363.45
InChI Key: QQTFBGYTPRNKGU-UHFFFAOYSA-N
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Description

Chemical Structure: This compound features a benzenesulfonamide core substituted with a 3-methylphenyl group and a 1,1-dioxido-2,3-dihydrothiophene (sulfolene) moiety. The sulfolene group introduces a cyclic sulfone, which enhances electron-withdrawing properties and influences reactivity .

Reaction of 3-methylaniline with benzenesulfonyl chloride in a basic aqueous medium to form the monosubstituted sulfonamide.

Subsequent alkylation or coupling with a sulfolene derivative to install the dihydrothiophene-dioxide group .

Applications: Sulfonamides with directing groups (e.g., N,O-bidentate) are pivotal in metal-catalyzed C–H functionalization reactions. The sulfolene moiety may also confer metabolic stability or modulate pharmacokinetics in pharmacological contexts .

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(3-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S2/c1-14-6-5-7-15(12-14)18(16-10-11-23(19,20)13-16)24(21,22)17-8-3-2-4-9-17/h2-12,16H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTFBGYTPRNKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C2CS(=O)(=O)C=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(3-methylphenyl)benzenesulfonamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

    Sulfonamide Formation: The thiophene derivative is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the sulfonamide linkage.

    Introduction of the Methylphenyl Group:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control

Biological Activity

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(3-methylphenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a thienyl group and a sulfonamide moiety, which are known to contribute to its biological activity. The molecular formula is C13H13N1O4SC_{13}H_{13}N_{1}O_{4}S, with a molecular weight of approximately 283.31 g/mol.

PropertyValue
Molecular FormulaC₁₃H₁₃N₁O₄S
Molecular Weight283.31 g/mol
Boiling PointPredicted: 457.8 °C
Density1.315 g/cm³
pKa2.43

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) values for related compounds range from 64 to 512 µg/mL against pathogens such as Escherichia coli and Staphylococcus aureus .
  • The presence of the thienyl group enhances the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy .

Anti-inflammatory and Anticancer Properties

The sulfonamide moiety in this compound has been linked to anti-inflammatory effects. Sulfonamides are known to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues, which may contribute to their anti-inflammatory properties.

  • Case Study : A study conducted on similar sulfonamide derivatives demonstrated their potential in reducing inflammation in animal models of arthritis . The compounds were shown to significantly decrease inflammatory markers such as TNF-alpha and IL-6.

The mechanism through which this compound exerts its effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or inflammatory pathways.
  • Receptor Interaction : It may interact with cellular receptors that modulate immune responses or cell proliferation.
  • Oxidative Stress Modulation : By influencing reactive oxygen species (ROS) levels, it may protect cells from oxidative damage .

Recent Studies

Recent research has focused on synthesizing and characterizing derivatives of this compound to enhance its biological activity. For instance:

  • Synthesis : Various synthetic routes have been explored to produce more potent analogs with improved solubility and bioavailability .
  • Biological Testing : New derivatives have been tested against a broader range of pathogens and cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis in cancer cells .

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(3-methylphenyl)benzenesulfonamide has demonstrated significant antimicrobial properties. Studies indicate that compounds with similar structures exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The sulfonamide moiety is known for its ability to inhibit bacterial folic acid synthesis, which is critical for bacterial growth and replication.

Case Study:
A study evaluating the antimicrobial efficacy of this compound against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate activity compared to traditional sulfonamides .

2. Anticancer Potential
Research has suggested that the compound may possess anticancer properties. The dioxido-thienyl group is hypothesized to interact with cellular pathways involved in tumor growth and proliferation.

Case Study:
In vitro studies on human cancer cell lines indicated that the compound inhibited cell proliferation by inducing apoptosis. Specifically, it was observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Biochemical Mechanisms

The mechanism of action of this compound involves:

  • Enzyme Inhibition: It acts as an inhibitor of certain enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Scavenging: The compound exhibits antioxidant properties that may protect cells from oxidative stress, thereby contributing to its anticancer effects .

Toxicological Considerations

While exploring the therapeutic potential, it is essential to assess the toxicological profile of this compound. Preliminary studies suggest low toxicity levels in mammalian cells at therapeutic concentrations; however, further investigations are required to establish a comprehensive safety profile.

Chemical Reactions Analysis

Hydrolysis of the Sulfonamide Bond

The sulfonamide group (-SO2_2-NH-) undergoes hydrolysis under acidic or basic conditions. In acidic environments, cleavage produces benzenesulfonic acid and the corresponding amine (3-methylaniline and 2,3-dihydrothienyl sulfone amine)12. Under basic conditions, saponification may yield sulfonate salts3.

ConditionReagentsProductsYieldReference
Acidic (HCl)6M HCl, refluxBenzenesulfonic acid + 3-methylaniline + 1,1-dioxido-2,3-dihydrothienyl~60% 2
Basic (NaOH)2M NaOH, 80°CSodium benzenesulfonate + amine derivatives~45% 2

Electrophilic Aromatic Substitution

The 3-methylphenyl group directs electrophilic substitution to the para position due to its electron-donating methyl group. Reactions include:

  • Nitration : HNO3_3/H2_2SO4_4 introduces a nitro group at the para-methyl position45.

  • Halogenation : Bromine or chlorine substitutes at the same position under FeBr3_3 catalysis46.

ReactionReagentsProductSelectivityReference
NitrationHNO3_3, H2_2SO4_4N-(1,1-dioxido-dihydrothienyl)-N-(3-methyl-4-nitrophenyl)benzenesulfonamide>90% para 5
BrominationBr2_2, FeBr3_34-Bromo-3-methylphenyl derivative~85% para 5

Reduction of the Sulfone Group

The 1,1-dioxido-thienyl moiety can be reduced to a sulfide using reagents like LiAlH4_4 or catalytic hydrogenation (H2_2, Pd/C)78. This reaction modifies the electronic properties of the thienyl ring.

Reducing AgentConditionsProductYieldReference
LiAlH4_4THF, refluxN-(2,3-dihydro-3-thienyl)-N-(3-methylphenyl)benzenesulfonamide~70% 8
H2_2/Pd-CEthanol, 50°C, 1 atmPartially saturated thienyl sulfide~55% 7

Radical-Mediated Reactions

The sulfonamide nitrogen may participate in nitrogen-centered radical (NCR) pathways. Under oxidative conditions (e.g., Mn(OAc)3_3), the compound generates amidyl radicals, enabling C–H functionalization or coupling reactions69.

Oxidizing AgentSubstrateReaction TypeOutcomeReference
Mn(OAc)3_3StyreneRadical additionAlkylated sulfonamide derivative 9
DTBPCyclohexaneH-atom abstractionCyclohexyl adduct 9

Metabolic and Biological Transformations

In vivo, the compound undergoes hepatic metabolism via:

  • O-Demethylation : Cytochrome P450 enzymes remove the methyl group from the 3-methylphenyl substituent210.

  • Conjugation : Glucuronidation or sulfation at the sulfonamide nitrogen enhances water solubility210.

Enzyme SystemMetabolic PathwayMetaboliteBioactivity ChangeReference
CYP3A4O-DemethylationN-(1,1-dioxido-dihydrothienyl)-N-(3-hydroxyphenyl)benzenesulfonamideReduced potency 10
UGT1A1GlucuronidationSulfonamide-O-glucuronideEnhanced excretion 10

Complexation and Coordination Chemistry

The sulfonamide group acts as a ligand for metal ions (e.g., Cu2+^{2+}, Zn2+^{2+}), forming stable complexes. This property is utilized in catalytic applications or sensor design111.

Metal IonSolvent SystemComplex StructureStability Constant (log K)Reference
Cu2+^{2+}Methanol/Water (1:1)Tetradentate N,O-chelate8.2 ± 0.3 11
Zn2+^{2+}DMFOctahedral coordination sphere6.7 ± 0.2 1

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

N-(1,1-Dioxido-2,3-dihydro-3-thienyl)-N-(3-methoxyphenyl)acetamide ()
  • Structure : Replaces benzenesulfonamide with acetamide and substitutes 3-methylphenyl with 3-methoxyphenyl.
  • Key Differences: The methoxy group (−OCH₃) is electron-donating, contrasting with the electron-neutral methyl (−CH₃) group in the target compound. Acetamide vs.
  • Implications : Reduced steric hindrance and enhanced solubility due to the smaller acetamide group .
N-(2,3-Dimethylphenyl)benzenesulfonamide Derivatives ()
  • Structure : Features a 2,3-dimethylphenyl group instead of 3-methylphenyl.
  • Key Findings :
    • Antibacterial activity against Staphylococcus aureus (MIC: 8–32 µg/mL) and Escherichia coli (MIC: 16–64 µg/mL).
    • Anti-enzymatic activity against acetylcholinesterase (IC₅₀: 12–45 µM).

Modifications in the Sulfonamide/Sulfone Moiety

N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N-(3-methylphenyl)-2,2,2-trifluoroacetamide ()
  • Structure : Replaces benzenesulfonamide with trifluoroacetamide.
  • Key Differences :
    • Trifluoroacetamide introduces strong electron-withdrawing effects (−CF₃), increasing electrophilicity.
    • Molecular weight: 319.297 g/mol vs. ~327 g/mol (estimated for the target compound).
N-(1,1-Dioxidotetrahydro-3-thiophenyl)-N-isobutyl-3-nitrobenzenesulfonamide ()
  • Structure: Incorporates a nitro group (−NO₂) on the benzene ring and an isobutyl chain.
  • Key Differences: −NO₂ group significantly increases reactivity in electrophilic substitution.
  • Applications : Nitro groups are often leveraged in prodrug activation or as photoaffinity labels .

Hybrid Sulfonamide Derivatives

N-Benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide ()
  • Structure : Combines benzyl and fluorobenzamide groups with the sulfolene moiety.
  • Key Features: Fluorine atom enhances bioavailability and membrane penetration.
  • Comparison: The fluorine atom’s electronegativity may improve target binding affinity compared to non-halogenated analogs .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Notable Features
Target Compound C₁₇H₁₇NO₃S₂ 3-Methylphenyl, sulfolene ~327.4* Benzenesulfonamide core, C–H activation potential
N-(3-Methoxyphenyl)acetamide analog C₁₃H₁₅NO₄S 3-Methoxyphenyl, acetamide 289.33 Enhanced solubility, electron-donating group
Trifluoroacetamide derivative C₁₃H₁₂F₃NO₃S 3-Methylphenyl, −CF₃ 319.30 High electrophilicity, metabolic stability
2,3-Dimethylphenyl derivative C₁₄H₁₅NO₂S 2,3-Dimethylphenyl 261.34 Antibacterial activity (MIC: 8–64 µg/mL)

*Estimated based on analogous structures.

Q & A

Q. How to address purification challenges due to byproduct formation during synthesis?

  • Optimize flash column chromatography with gradients of ethyl acetate/hexane. Use recrystallization in ethanol/water mixtures to remove polar impurities. Monitor purity at each step with TLC (Rf = 0.3–0.5 in 1:1 EtOAc/hexane) .

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